molecular formula C13H15N3O3S2 B2607116 Ethyl 4-methyl-2-(3-(thiophen-2-ylmethyl)ureido)thiazole-5-carboxylate CAS No. 1203256-48-7

Ethyl 4-methyl-2-(3-(thiophen-2-ylmethyl)ureido)thiazole-5-carboxylate

Cat. No. B2607116
CAS RN: 1203256-48-7
M. Wt: 325.4
InChI Key: UNRLEPATCTXPCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methyl-2-(3-(thiophen-2-ylmethyl)ureido)thiazole-5-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential application in pharmaceutical research. It is a thiazole-based compound that has shown promising results in various studies, making it a subject of interest for future research.

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activities

Thiazole derivatives have been reported to have analgesic (pain-relieving) and anti-inflammatory activities . This makes them potential candidates for the development of new drugs for the treatment of conditions like arthritis and other inflammatory diseases .

Antimicrobial and Antifungal Activities

Thiazole derivatives have shown antimicrobial and antifungal activities . This suggests that they could be used in the development of new antimicrobial and antifungal agents, which are needed to combat resistant strains of bacteria and fungi .

Antiviral Activity

Thiazole derivatives have also been found to have antiviral activity . This means they could potentially be used in the development of new antiviral drugs, which are particularly important in the fight against viral diseases like HIV and influenza .

Diuretic Activity

Thiazole derivatives have been found to have diuretic activity . Diuretics are substances that help promote diuresis, the increased production of urine. This means they could potentially be used in the treatment of conditions like hypertension and edema .

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective activity . This suggests that they could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to have antitumor or cytotoxic activity . This means they could potentially be used in the development of new anticancer drugs .

Corrosion Inhibition

Interestingly, thiazole derivatives have also been studied for their corrosion inhibition properties . They have been found to prevent the corrosion of certain alloys in acidic solutions , suggesting potential industrial applications.

Mechanism of Action

Target of Action

The primary targets of Ethyl 4-methyl-2-(3-(thiophen-2-ylmethyl)ureido)thiazole-5-carboxylate Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The exact mode of action of Ethyl 4-methyl-2-(3-(thiophen-2-ylmethyl)ureido)thiazole-5-carboxylate Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This characteristic might influence the interaction of the compound with its targets.

Biochemical Pathways

The specific biochemical pathways affected by Ethyl 4-methyl-2-(3-(thiophen-2-ylmethyl)ureido)thiazole-5-carboxylate Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of Ethyl 4-methyl-2-(3-(thiophen-2-ylmethyl)ureido)thiazole-5-carboxylate Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties might influence the bioavailability of the compound.

Result of Action

The molecular and cellular effects of Ethyl 4-methyl-2-(3-(thiophen-2-ylmethyl)ureido)thiazole-5-carboxylate Thiazole derivatives have been associated with various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Ethyl 4-methyl-2-(3-(thiophen-2-ylmethyl)ureido)thiazole-5-carboxylate It’s worth noting that this compound, like other chemicals, could potentially be harmful to the environment .

properties

IUPAC Name

ethyl 4-methyl-2-(thiophen-2-ylmethylcarbamoylamino)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c1-3-19-11(17)10-8(2)15-13(21-10)16-12(18)14-7-9-5-4-6-20-9/h4-6H,3,7H2,1-2H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRLEPATCTXPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)NCC2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.